molecular formula C9H9N3O B179259 1-Methyl-1H-indazole-3-carboxamide CAS No. 129137-93-5

1-Methyl-1H-indazole-3-carboxamide

Cat. No. B179259
M. Wt: 175.19 g/mol
InChI Key: PVROETJHCUDAFG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-3-carboxamide is a chemical compound with the molecular weight of 175.19 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1H-indazole derivatives, including 1-Methyl-1H-indazole-3-carboxamide, has been a subject of research for many years . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1H-indazole-3-carboxamide . The InChI code for this compound is 1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) .


Chemical Reactions Analysis

The reaction details of 1H-indazole derivatives have been investigated using density functional theory (DFT) . The results led to a novel mechanism related to the synthesis of indazole .


Physical And Chemical Properties Analysis

1-Methyl-1H-indazole-3-carboxamide is a powder in physical form . It has a molecular weight of 175.19 . The storage temperature is room temperature .

Scientific Research Applications

Monoamine Oxidase B Inhibition

1-Methyl-1H-indazole-3-carboxamide derivatives have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors demonstrate high potency, with some showing selectivity more than 25,000-fold versus MAO-A. They are accessible through standard synthetic procedures and offer insights into the interaction with enzyme binding sites due to their small molecular size (Tzvetkov et al., 2014).

Antiproliferative Activity

Several N-phenyl-1H-indazole-1-carboxamides, including 1-Methyl-1H-indazole-3-carboxamide, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds showed potential in inhibiting cell growth and influencing cell cycle phases, particularly effective against colon and melanoma cell lines (Maggio et al., 2011).

Cannabimimetic Properties

Indazole derivatives, including 1-Methyl-1H-indazole-3-carboxamide, have been identified as constituents in synthetic cannabinoid products. These compounds demonstrate affinity for cannabinoid receptors and are often found in illegal products. Their pharmacological profile has been a subject of interest in forensic toxicology (Uchiyama et al., 2012).

Synthesis and Resolution

Synthesis and resolution of compounds including 1-Methyl-1H-indazole-3-carboxamide have been explored for their pharmacological properties. One such example is the synthesis of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which showed potential as a 5-HT3 receptor antagonist (Harada et al., 1997).

Crystal Structure and Antitumor Activity

The crystal structure of specific derivatives like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been studied. This compound inhibits the proliferation of certain cancer cell lines, adding to the understanding of the structural and functional aspects of indazole derivatives in cancer research (Hao et al., 2017).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors . The representative compound exhibited excellent enzyme inhibition and high PAK1 selectivity toward a panel of 29 kinases . This suggests that 1H-indazole-3-carboxamide derivatives may serve as lead compounds for the development of potential and selective PAK1 inhibitors .

properties

IUPAC Name

1-methylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROETJHCUDAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-3-carboxamide

CAS RN

129137-93-5
Record name 1-methyl-1H-indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
Since the discovery of the serotonin 4 receptor (5-HT 4 R), a large number of receptor ligands have been studied. The safety concerns and the lack of market success of these ligands …
Number of citations: 30 pubs.acs.org
R TN, B Parvatamma, G Kumara, R KA - Indian Drugs, 2017 - search.ebscohost.com
… 1-Methyl-N-[(1R,3r,5S)9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride, N-[(1R,3r,5S)-9azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide …
Number of citations: 1 search.ebscohost.com
TN Rao, Y Prasanthi, GK Botsa Parvatamma, KA Rao - 2017 - indiandrugsonline.org
… -N-[(1R,3r,5S)- 9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride, N-[(1R,3r,5S)-9- azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide and 1-…
Number of citations: 0 www.indiandrugsonline.org
AK Dunga, TR Allaka, A Shaik, R Νemuri… - Russian Journal of …, 2023 - Springer
Indazole-based synthetic and natural products with inherent antimicrobial activity advancing the research and generating a large number of structurally diversified compounds. In this …
Number of citations: 0 link.springer.com
BN Asha Rani, S Bhatt - Age - academia.edu
… Chemically, it is endo-N-(9-Methyl-9-Azabicyclo [3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride. Serotonin receptors of the 5HT3 type are located peripherally on …
Number of citations: 0 www.academia.edu
PP Rompré, R Injoyan, JJ Hagan - European journal of pharmacology, 1995 - Elsevier
… -shift method, we studied the effects of four doses (0.003, 0.03, 0.3 and 3 mg/kg, sc) of granisetron (endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide …
Number of citations: 9 www.sciencedirect.com
KP Harish, KN Mohana, L Mallesha - Drug invention today, 2013 - Elsevier
Objectives To synthesize a new series of indazole substituted-1,3,4-thiadiazole derivatives 7(al) and test the anticonvulsant activity against maximal electroshock (MES) seizure model …
Number of citations: 29 www.sciencedirect.com
SR Krishna, BM Rao, NS Rao - Die Pharmazie-An …, 2009 - ingentaconnect.com
… Granisetron, chemically known as endo-N-(9-methyl-9-azabicyclo [3.3.1] non-3-yl)-1-methyl-1H-indazole-3-carboxamide is a 5-HT3-receptor antagonist having significan antiemetic …
Number of citations: 1 www.ingentaconnect.com
MM Abo-Aly, AA Shabaan, AM Abdel-Aziz - Egypt. J. Pure Appl. Sci, 2015 - journals.ekb.eg
… Chemically, granisteron hydrochloride (GRAN) is endoN-(9-methyl-9-azabicyclo [3.3.1] non-3-yl)-1-methyl1H-indazole-3-carboxamide hydrochloride with an empirical formula of …
Number of citations: 1 journals.ekb.eg
KK Chinchilli, P Singh, B Swain… - Anti-Cancer Agents …, 2023 - ingentaconnect.com
Background: Carbonic anhydrases (CAs, EC 4.2.1.1) catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of isoforms IX and XII has induced potent …
Number of citations: 4 www.ingentaconnect.com

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